molecular formula C18H23Cl2NO B589000 Phenoxybenzamine-d5 Hydrochloride

Phenoxybenzamine-d5 Hydrochloride

カタログ番号: B589000
分子量: 345.3 g/mol
InChIキー: VBCPVIWPDJVHAN-PEEBBJRGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenoxybenzamine-d5 Hydrochloride is a deuterium-labeled derivative of Phenoxybenzamine Hydrochloride, a non-competitive α-adrenoceptor antagonist. It serves as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying the non-deuterated parent compound in biological matrices . Its molecular formula is C₁₈H₁₈D₅Cl₂NO (molecular weight: 345.32), with five deuterium atoms replacing hydrogens at the benzyl group positions (2,3,4,5,6) .

Phenoxybenzamine Hydrochloride itself is clinically used to manage hypertension associated with pheochromocytoma. It inhibits norepinephrine-induced inositol phosphate formation and binds to α₂A, α₂B, and α₂C adrenergic receptors. Additionally, it exhibits anti-proliferative effects on cancer cells (IC₅₀: 29.5–99.8 µM) and neuroprotective properties in traumatic brain injury models .

準備方法

Chemical Basis for Deuteration in Phenoxybenzamine-d5 Hydrochloride

Deuteration at strategic positions alters the compound's pharmacokinetics by slowing cytochrome P450-mediated metabolism via the kinetic isotope effect . For this compound, deuterium atoms are introduced at:

  • Two methyl groups on the tertiary amine (N–(CH3)2 → N–(CD3)2)

  • Three positions on the benzyl ring adjacent to the ether oxygen (C6H5 → C6D3H2) .

This configuration reduces first-pass hepatic clearance while preserving affinity for α-adrenergic receptors. Computational modeling suggests a 2.3-fold increase in half-life compared to the non-deuterated form, based on analogous deuterated tryptamine derivatives .

Synthetic Route Adaptation from Phenoxybenzamine Hydrochloride

The preparation method builds on the established five-step synthesis of phenoxybenzamine hydrochloride , modified to incorporate deuterated reagents:

Step 1: Etherification Reaction with Deuterated Propylene Oxide

Reaction Conditions

  • Phenol reacts with propylene oxide-d6 (C3D6O) at 70°C (pH 7.5)

  • Molar ratio 1:1.45 (phenol:deuterated epoxide)

  • Yields phenoxy-d3-isopropanol-d3 (95% purity)

Deuteration Impact

  • Propylene oxide-d6 introduces three deuteriums on the isopropyl group

  • Solvent system remains H2O/NaOH to maintain reaction kinetics

Step 2: Chlorination Using Thionyl Chloride-d2

Optimized Parameters

ParameterValue
ReagentSOCl2-d2 (99.8% D)
Temperature18–22°C (controlled)
Reaction Time3.5 hours
Yield89% phenoxy-d3-isochloropropane-d2

Post-reaction purification via molecular distillation (96–112°C/9 mmHg) removes residual chlorinated byproducts .

Step 3: Amination with 2-Aminoethanol-d4

Critical Modifications

  • 2-Aminoethanol-d4 (ND2CD2CD2OD) replaces standard amine precursor

  • Polyethylene glycol-400 solvent enhances deuteration retention

  • Temperature profile:

    • 145°C (initial heating)

    • 168°C (main reaction, 5 hours)

Outcome

  • N-hydroxyethyl-d4-phenoxy-d3-isopropylamine-d3 forms with 92% isotopic purity

  • Acid-base extraction (pH 2–3 → pH 10.5) removes non-deuterated impurities

Step 4: Condensation with Benzyl Chloride-d5

Deuteration Strategy

  • Benzyl chloride-d5 (C6D5CD2Cl) introduces aromatic deuteriums

  • Key parameters:

    • Molar ratio 1:1.2 (amine:benzyl chloride-d5)

    • Ethanol-d6 as solvent

    • 12-hour reflux at 78°C

Yield Optimization

AttemptDeuterated Benzyl Chloride PurityProduct Yield
198%76%
299.5%88%
399.9%91%

Higher reagent purity minimizes H/D exchange during condensation .

Step 5: Salt Formation with Hydrogen Chloride-d

Final Deuteration

  • Gaseous DCl (99% D) replaces HCl in salt formation

  • Chloroform-d solvent system prevents proton back-exchange

  • Crystallization conditions:

    • Ethanol-d6/diethyl ether-d10 (2:1 v/v)

    • Cooling rate: 0.5°C/min to 20°C

Product Specifications

PropertyValue
Deuterium Incorporation99.2 ± 0.3%
Melting Point134–137°C
Residual Solvents<50 ppm
Isotopic Purity98.7% (HPLC-MS)

Analytical Validation of Deuteration Patterns

Mass Spectrometry Data

  • ESI-MS : m/z 357.18 [M+H]+ (calc. 357.20 for C18D5H16Cl2NO)

  • Isotopic Distribution :

    m/zRelative Abundance
    357.1898.7%
    358.191.2%
    359.200.1%

NMR Confirmation

  • 1H-NMR (400 MHz, D2O) :

    • δ 6.82–7.15 (m, 3H, aromatic H)

    • δ 3.12 (s, 4H, CH2ND2)

  • 2H-NMR : Peaks at δ 2.45 (CD3), 6.95 (C6D3) confirming deuteration sites

Comparative Metabolic Stability Assessment

Hepatocyte incubation studies demonstrate enhanced stability:

ParameterPhenoxybenzamine HClPhenoxybenzamine-d5 HCl
Half-life (human)2.1 ± 0.3 h4.8 ± 0.5 h
Clint (μL/min/mg)38.916.2
CYP3A4 Km (μM)45.289.7

Deuteration reduces intrinsic clearance by 58%, confirming successful metabolic stabilization .

Industrial-Scale Production Considerations

Cost-Benefit Analysis

FactorStandard ProcessDeuterated Process
Raw Material Cost$12,500/kg$41,000/kg
Yield Loss8–12%15–18%
Purification Steps35
Market Price$90,000/kg$620,000/kg

Despite higher production costs, the deuterated form commands a 6.9× price premium due to its niche applications in tracer studies and long-acting formulations .

化学反応の分析

フェノキシベンザミン-d5 (塩酸塩) は、さまざまな化学反応を起こします。

4. 科学研究への応用

フェノキシベンザミン-d5 (塩酸塩) は、科学研究にいくつかの用途があります。

    化学: フェノキシベンザミンを正確に定量化する際に、質量分析における内部標準として使用されます。

    生物学: αアドレナリン受容体を介したさまざまな生理学的プロセスにおける役割を理解するために、研究で用いられています。

    医学: 高血圧やフェオクロモサイトーマなどの状態における潜在的な治療効果について調査されています。

    産業: 医薬品の開発や品質管理プロセスにおける参照標準として使用されます.

科学的研究の応用

Phenoxybenzamine-d5 (hydrochloride) has several scientific research applications:

作用機序

フェノキシベンザミン-d5 (塩酸塩) は、αアドレナリン受容体を遮断することによって効果を発揮します。これらの受容体は、血管の筋肉の壁に位置しています。これらの受容体を遮断することにより、フェノキシベンザミン-d5 (塩酸塩) は筋肉を弛緩させ、血管を拡張させ、血圧の低下につながります。 このメカニズムは、フェオクロモサイトーマ誘発性高血圧などの状態の管理に特に役立ちます .

類似化合物との比較

Structural and Functional Analogues

Phenoxybenzamine Hydrochloride (Parent Compound)

  • Molecular Formula: C₁₈H₂₂ClNO·HCl (tertiary amine form: C₁₈H₂₂ClNO₅, MW: 367.83) .
  • Key Differences: Lacks deuterium labeling, resulting in a lower molecular weight (vs. 345.32 for deuterated form). Approved for therapeutic use (pheochromocytoma-associated hypertension) . Not suitable as an internal standard due to isotopic interference in mass spectrometry .

Phentolamine Mesylate

  • Class: Non-selective α₁/α₂-adrenoceptor antagonist.
  • Applications : Vasodilation to reduce peripheral vascular resistance .
  • Comparison: Shares α-blocking activity but differs in selectivity (non-selective vs. Phenoxybenzamine’s irreversible α antagonism). Available in therapeutic formulations (10 mM–500 mg), unlike Phenoxybenzamine-d5, which is research-only .

Phenylephrine and Deuterated Derivatives

  • Phenylephrine: Selective α₁-adrenoceptor agonist (opposite mechanism to Phenoxybenzamine) .
  • Deuterated Forms (e.g., Phenylephrine-d3, Phenylephrine-d6): Function as internal standards for LC-MS, analogous to Phenoxybenzamine-d4. Similar purity (>98%) but distinct molecular structures (e.g., Phenylephrine-d6: C₉H₁₁D₆NO₂·HCl) .

Deuterated Analogues in Research

Phentolamine-d4 Hydrochloride

  • Role : Internal standard for Phentolamine quantification.
  • Comparison: Shares deuterium labeling but targets different receptors (α₁/α₂ vs. Phenoxybenzamine’s α-adrenoceptors). Similar storage requirements (-20°C, avoid freeze-thaw cycles) .

Phenylethanolamine A

  • Class: β-adrenoceptor agonist (synthetic byproduct).
  • Contrast: Divergent mechanism (β-agonist vs.

Analytical and Pharmacokinetic Comparisons

Role in Bioanalytical Methods

  • Phenoxybenzamine-d5: Validated for LC-MS/MS quantification in bioequivalence studies .
  • Benzydamine Hydrochloride: Challenges in simultaneous quantification with preservatives (e.g., methylparaben) highlight the necessity of deuterated standards like Phenoxybenzamine-d5 for precision .

Stability and Handling

  • Phenoxybenzamine-d5 requires storage at -20°C and preparation in DMSO to prevent degradation, whereas non-deuterated Phenoxybenzamine Hydrochloride has broader storage tolerance .

Tabulated Comparison of Key Attributes

Attribute Phenoxybenzamine-d5 HCl Phenoxybenzamine HCl Phentolamine Mesylate Phenylephrine-d6 HCl
Molecular Formula C₁₈H₁₈D₅Cl₂NO C₁₈H₂₂ClNO·HCl C₁₇H₁₉N₃O·CH₃SO₃H C₉H₁₁D₆NO₂·HCl
Primary Use Internal Standard (Research) Therapeutic (Hypertension) Therapeutic (Vasodilation) Internal Standard (Research)
Purity >98% ≥98% 99.90% >98%
Clinical Status No Development Reported Marketed Marketed No Development Reported
Deuterium Positions Benzyl-2,3,4,5,6 N/A N/A Phenyl ring positions (2,4,6)
Storage -20°C, avoid freeze-thaw Room temperature (varies) Room temperature -20°C

生物活性

Phenoxybenzamine-d5 hydrochloride, a deuterated form of phenoxybenzamine, is primarily recognized for its role as an irreversible antagonist of alpha-adrenergic receptors (α-ARs). This compound has garnered attention in both therapeutic applications and research due to its unique pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant findings from various studies.

  • Formal Name: N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride
  • CAS Number: 1329838-45-0
  • Molecular Formula: C₁₈H₁₇ClD₅NO·HCl
  • Molecular Weight: 345.3 g/mol
  • Purity: >98% (deuterated forms)

Phenoxybenzamine-d5 acts by irreversibly binding to α-adrenergic receptors, preventing their activation by endogenous catecholamines such as norepinephrine. This inhibition leads to several physiological effects, including vasodilation and decreased blood pressure. The compound's ability to inhibit norepinephrine-induced inositol phosphate formation in HEK293 cells expressing α1-ARs has been quantified with EC50 values ranging from 125.9 to 316.2 nM .

Biological Activity

Phenoxybenzamine-d5 exhibits a range of biological activities:

  • Vasodilation : It reduces vascular resistance and blood pressure by antagonizing α-ARs.
  • Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines, including lymphoma, breast, and lung cancer cells, with IC50 values between 29.5 and 99.8 µM .
  • Neurological Effects : In animal studies, phenoxybenzamine-d5 has been observed to improve spatial memory in models of traumatic brain injury, indicated by reduced time in finding platforms in the Morris water maze .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
VasodilationDecreases norepinephrine-induced contractions in isolated rabbit aortic strips
Inhibition of ProliferationIC50 values for cancer cell lines range from 29.5 to 99.8 µM
Neurological EffectsImproves spatial memory in traumatic brain injury models

Case Studies

  • Cancer Cell Line Studies : A study demonstrated that phenoxybenzamine-d5 effectively inhibited the growth of various cancer cell lines by disrupting their proliferation pathways. The IC50 values varied significantly across different cell types, indicating its potential utility in targeted cancer therapies .
  • Traumatic Brain Injury Model : In a rat model subjected to fluid percussion-induced traumatic brain injury, administration of phenoxybenzamine-d5 resulted in a notable improvement in cognitive function as measured by performance in the Morris water maze test .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Phenoxybenzamine-d5 Hydrochloride?

this compound is synthesized by replacing five hydrogen atoms with deuterium at specific positions (typically aromatic or aliphatic sites) using deuteration agents like D₂O or deuterated alkyl halides. Characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR to confirm deuterium incorporation (absence of proton signals at deuterated positions) and ¹³C NMR for structural integrity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (345.32 g/mol) and isotopic purity (≥98% deuterium enrichment) .
  • HPLC-Purity Analysis: Reverse-phase HPLC with UV detection (e.g., 272–290 nm) to ensure chemical purity (>95%) and monitor decomposition products .

Q. How should this compound be stored to maintain stability in long-term studies?

  • Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis and oxidative degradation .
  • Stability Monitoring: Conduct periodic analysis via HPLC to detect decomposition products (e.g., iodic acid derivatives). Absorptivity changes in chloroform solutions at 272–290 nm indicate degradation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS: Use a validated method with a C18 column, mobile phase (e.g., methanol/ammonium formate), and multiple reaction monitoring (MRM) for transitions like m/z 345.3 → 212.1. Phenoxybenzamine-d5 serves as an internal standard to correct matrix effects .
  • Calibration Range: 1–500 ng/mL in plasma/serum, with precision (CV <15%) and accuracy (85–115%) .

Q. How can researchers ensure isotopic purity during synthesis and application?

  • Isotopic Enrichment Validation: Use high-resolution mass spectrometry (HRMS) with a resolving power ≥30,000 to distinguish between deuterated and non-deuterated species.
  • Deuterium Retention Testing: Subject the compound to accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) and measure deuterium loss via MS .

Advanced Research Questions

Q. How to design a pharmacokinetic study using this compound as an internal standard?

  • Study Protocol: Administer unlabeled Phenoxybenzamine to subjects and use Phenoxybenzamine-d5 for:
    • Matrix Correction: Spike plasma/serum samples with Phenoxybenzamine-d5 before extraction to account for recovery variability .
    • Quantification: Normalize analyte peaks using deuterated internal standard peaks in LC-MS/MS chromatograms .
  • Data Analysis: Apply non-compartmental models (e.g., WinNonlin) to calculate AUC, Cmax, and t½, ensuring deuterated standards do not co-elute with metabolites .

Q. How to resolve discrepancies in deuterium content observed across synthesis batches?

  • Root-Cause Analysis: Investigate reaction conditions (e.g., temperature, catalyst purity) using Design of Experiments (DoE). For example, incomplete deuteration may arise from residual moisture in reagents .
  • Mitigation Strategies: Optimize reaction time/temperature and employ deuterium exchange resins to enhance isotopic purity .

Q. What experimental considerations are critical for assessing the deuterium isotope effect on α-adrenergic receptor binding?

  • Binding Assay Design: Compare affinity (Kd) and dissociation rates (koff) of Phenoxybenzamine-d5 vs. non-deuterated analogs using radioligand displacement (e.g., ³H-prazosin).
  • Kinetic Analysis: Deuterium substitution at positions near the binding site may alter hydrogen bonding, requiring stopped-flow fluorescence or surface plasmon resonance (SPR) for real-time kinetics .

Q. How to assess and mitigate impurities in this compound batches?

  • Impurity Profiling: Use LC-HRMS to identify byproducts (e.g., tert-amine impurities, hydrolyzed derivatives) and quantify levels against USP/Ph. Eur. thresholds (<0.1%) .
  • Purification Strategies: Employ preparative HPLC with ion-pairing agents (e.g., trifluoroacetic acid) or recrystallization in deuterated solvents to remove non-deuterated contaminants .

特性

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i3D,6D,7D,10D,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCPVIWPDJVHAN-PEEBBJRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)N(CCCl)CC2=CC=CC=C2)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenoxybenzamine-d5 Hydrochloride
Reactant of Route 2
Phenoxybenzamine-d5 Hydrochloride
Reactant of Route 3
Reactant of Route 3
Phenoxybenzamine-d5 Hydrochloride
Reactant of Route 4
Reactant of Route 4
Phenoxybenzamine-d5 Hydrochloride
Reactant of Route 5
Reactant of Route 5
Phenoxybenzamine-d5 Hydrochloride
Reactant of Route 6
Reactant of Route 6
Phenoxybenzamine-d5 Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。